Uracil

Description

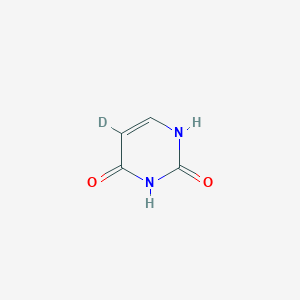

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Record name | uracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-15-7 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021424 | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |

| Record name | Uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyrimidinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil-5-d | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Strategies for Uracil 5 D and Its Derivatives

Regioselective Synthesis of Uracil-5-d

Regioselective synthesis of this compound-5-d focuses on introducing deuterium (B1214612) specifically at the C5 position of the This compound (B121893) ring. This specificity is crucial for applications where the isotopic label is used to probe local environments or reaction mechanisms.

Chemical Synthesis Methodologies

Chemical synthesis offers various routes for the preparation of this compound-5-d. One general approach involves the condensation of malic acid with urea (B33335) in fuming sulfuric acid to synthesize this compound, although this method does not inherently provide regioselective deuteration at C5 wikipedia.org. To achieve deuterium incorporation at C5 chemically, specific reactions are employed. For instance, the synthesis of 5-D-uracil has been reported through chemical routes researchgate.net. While the detailed procedures can vary, chemical methods often involve reactions that facilitate hydrogen-deuterium exchange at the desired position or build the this compound ring with a deuterated precursor at the C5 position. Some chemical methods for introducing deuterium into nucleobases, including exchange at the C5 position of cytosine (related to this compound), have been described using conditions like deuterioammonium bisulfite at specific pH google.comgoogle.com. Platinum-catalyzed exchange in D₂O has also been reported for methyl groups at the C5 position of thymidine (B127349) google.comgoogle.com. Regioselective C-H functionalization reactions, such as the silver-catalyzed C-H selenation of uracils, highlight the potential for chemical methods to selectively modify the C5 position, which could be adapted for deuteration strategies rsc.org. Palladium-catalyzed C-H arylations of protected uracils have also demonstrated regioselectivity at the C5 position acs.org.

Enzymatic Approaches for Deuterium Incorporation at C5 Position

Enzymatic methods provide a powerful alternative for achieving highly regioselective deuterium incorporation. Enzymes can catalyze hydrogen-deuterium exchange reactions at specific positions within a molecule. While some enzymatic exchange methods may have limitations in achieving complete deuteration due to equilibrium effects, they can offer high regioselectivity google.comgoogle.com. Studies on enzyme-catalyzed deuterium exchange at the C5 position of related molecules, such as vanillate (B8668496) catalyzed by LigW, demonstrate the principle of enzymatic deuterium incorporation at a carbon adjacent to an activating group acs.orgcardiff.ac.uk. Although the search results did not provide direct enzymatic synthesis methods specifically for deuterium incorporation at the C5 of free this compound, enzymatic approaches are widely used for incorporating deuterated precursors into nucleosides and nucleotides, as discussed in later sections. Orotidine (B106555) 5′-monophosphate decarboxylase (OMPDC) has been shown to catalyze deuterium exchange at the C6 proton of UMP, indicating enzymatic potential for modifying the this compound ring with isotopes nih.govnih.gov.

Synthesis of this compound-5-d-Containing Nucleosides and Nucleotides

Once this compound-5-d is synthesized, it can be used as a building block for the preparation of deuterated nucleosides (like Uridine-5-d) and nucleotides (like UMP-5-d, UTP-5-d, and CTP-5-d).

Preparation of Uridine-5-d and Uridine-5-d Monophosphate (UMP)

Uridine (B1682114) monophosphate (UMP) is naturally synthesized through the decarboxylation of orotidine 5'-monophosphate (OMP), catalyzed by UMP synthase or orotidine-5'-phosphate decarboxylase wikipedia.orgcaymanchem.comcamelsandcamelids.comwikipedia.org. To prepare Uridine-5-d and UMP-5-d, synthetic strategies typically involve coupling pre-synthesized this compound-5-d with a ribose sugar moiety, followed by phosphorylation to yield the nucleotide. Enzymatic phosphorylation of uridine can also produce UMP, suggesting that if Uridine-5-d is available, enzymatic methods could be employed for its phosphorylation researchgate.net. Alternatively, enzymatic pathways that incorporate this compound into nucleotides could potentially utilize this compound-5-d as a substrate. For example, this compound phosphoribosyltransferase (UPRT) can form UMP from this compound camelsandcamelids.com. Therefore, using this compound-5-d with UPRT and phosphoribosyl pyrophosphate (PRPP) could yield UMP-5-d.

Synthesis of this compound-5-d Triphosphates (UTP-5-d) and Cytidine-5-d Triphosphates (CTP-5-d)

The synthesis of deuterated nucleoside triphosphates (NTPs), including UTP-5-d and CTP-5-d, is often achieved through enzymatic methods starting from labeled precursors. A comprehensive protocol exists for the one-pot enzymatic synthesis of specifically deuterated NTPs, including UTP and CTP, from isotopically labeled ribose scienceopen.combu.edu. This method involves converting labeled ribose through a series of enzymatic steps to produce the desired NTPs. The synthesis of UTP and CTP with deuterium labels on the ribose carbons has been described using enzymes from the purine (B94841) salvage and pyrimidine (B1678525) biosynthetic pathways acs.orgacs.org. Specifically, UTP can be converted to CTP using CTP synthetase, which requires glutamine as a nitrogen source and ATP as a cofactor scienceopen.combu.edu. This enzymatic conversion means that if UTP-5-d is synthesized (likely through a pathway starting with this compound-5-d and labeled ribose), it can then be transformed into CTP-5-d, retaining the deuterium label on the this compound base. Yields for enzymatic synthesis of UTP and CTP have been reported, with UTP yields ranging from 54-86% and CTP yields from 95-99% in one protocol scienceopen.com. Another report mentions yields of 85% for d5-UTP and 90% for d5-CTP (where deuterium is on the ribose) nih.gov. Deuterium-labeled CTP, such as Cytidine-5'-triphosphate-d14 (where d14 indicates deuterium labeling, potentially on both base and sugar), is also available, indicating established methods for producing deuterated CTP medchemexpress.com.

Here is a table summarizing reported yields for enzymatic NTP synthesis from one source:

| Nucleotide | Yield (%) | Reaction Time (h) |

| ATP | 85–96 | 5–15 |

| GTP | 61–76 | 20–24 |

| UTP | 54–86 | 12–24 |

| CTP | 95–99 | 5–10 |

Data extracted from scienceopen.com. Note that this table refers to deuterium labeling on the ribose, but illustrates typical enzymatic synthesis efficiency for NTPs.

Preparation of this compound-5-d-Labeled Nucleic Acid Phosphoramidites

Nucleic acid phosphoramidites are key building blocks for solid-phase chemical synthesis of oligonucleotides. To incorporate this compound-5-d into synthetic RNA or DNA strands, this compound-5-d needs to be converted into a phosphoramidite (B1245037) derivative. This typically involves protecting the exocyclic groups and the 2' hydroxyl (for RNA synthesis) and then phosphitylating the 5' hydroxyl group. While the search results did not provide explicit detailed protocols for the preparation of this compound-5-d-labeled phosphoramidites, the synthesis of deuterated nucleoside phosphoramidites for RNA and DNA synthesis is a known process google.comgoogle.comgoogle.com. The general strategy involves coupling a protected deuterated nucleoside with a phosphitylating agent. Given that deuterated nucleosides and nucleotides are used to synthesize labeled RNA via in vitro transcription scienceopen.combu.eduacs.orgacs.orgnih.gov, and chemical synthesis is an alternative or complementary approach for preparing labeled nucleic acids nih.gov, the conversion of this compound-5-d-containing nucleosides into phosphoramidites is a necessary step for chemical oligonucleotide synthesis. The preparation of deuterated nucleoside and nucleotide units for RNA and DNA synthesis has been described, which includes the preparation of appropriately protected furanoside compounds coupled with the desired base google.com. Cytosine labeling, which can be achieved through this compound derivatives, can also involve chemical synthesis from a transiently protected uridine amidite, implying the existence of methods for preparing protected and activated uridine derivatives suitable for oligonucleotide synthesis nih.gov.

Advanced Spectroscopic Characterization and Elucidation of Uracil 5 D

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Uracil-5-d

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. Deuterium (B1214612) labeling in this compound-5-d offers specific advantages in NMR studies.

In ¹H NMR spectroscopy, the signal corresponding to the proton at the C5 position in unlabeled This compound (B121893) is replaced by a signal from the deuterium atom in this compound-5-d. Since deuterium is largely invisible in ¹H NMR experiments, this substitution simplifies the spectrum by removing the C5 proton resonance and its associated coupling interactions guidetopharmacology.orgfishersci.canih.govopenochem.org.

Deuterium exchange phenomena can be observed in this compound derivatives, particularly at the C5 position, under basic conditions in deuterated solvents like D₂O hellers.comnih.gov. This exchange involves the replacement of a hydrogen atom with a deuterium atom. Studies on uridines have shown that the C5 hydrogen atom is readily exchangeable in aqueous base, with the exchange occurring when uridine (B1682114) and various bases are held in D₂O hellers.com. This base-catalyzed exchange is thought to proceed via a Michael 1,4 addition across the double bond, followed by a keto-enol tautomeric shift and elimination of the C5 hydrogen and the nucleophile hellers.com. The ease of exchange at C5 in this compound derivatives in basic solutions, but not acidic ones, suggests that a hydrogen atom at C5 and a carbonyl group at C4 are required for this exchange to occur hellers.com.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In this compound-5-d, the presence of deuterium at C5 affects the ¹³C NMR signal of the C5 carbon due to the carbon-deuterium coupling. This coupling is typically smaller than carbon-proton coupling and can lead to splitting of the C5 carbon signal into a triplet in the ¹³C NMR spectrum, with the coupling constant providing information about the C-D bond nih.gov. The ¹³C NMR spectrum of unlabeled this compound shows distinct signals for its carbon atoms, including C2, C4, C5, and C6 nih.govhmdb.ca. Comparing the ¹³C NMR spectra of this compound and this compound-5-d allows for the specific identification and analysis of the C5 signal and the confirmation of successful deuterium incorporation.

Multinuclear NMR, involving nuclei other than ¹H and ¹³C, such as ¹⁵N, can provide further insights into the electronic structure and dynamics of this compound-5-d. While specific multinuclear NMR data for this compound-5-d were not extensively found, studies on this compound and its derivatives using multinuclear high-resolution NMR in solvents like DMSO have been reported, providing more accurate parameters mdpi.comresearchgate.net. These studies often involve theoretical calculations to support the experimental findings, particularly regarding tautomer stability and chemical shifts mdpi.comresearchgate.net. The principles applied in these multinuclear studies on this compound can be extended to this compound-5-d to gain a more comprehensive understanding of its nuclear environment.

Deuterium labeling, as seen in this compound-5-d, is a widely used strategy in NMR to reduce spectral complexity and decrease line-widths, particularly for larger molecules like proteins and nucleic acids guidetopharmacology.orgfishersci.canih.govchemie-brunschwig.chnih.govresearchgate.netutoronto.ca. Substituting hydrogen with deuterium removes the corresponding ¹H resonances from the spectrum, simplifying crowded regions nih.govnih.gov. Furthermore, deuterium has a smaller magnetic moment than hydrogen, resulting in weaker dipolar couplings. This reduction in dipolar coupling leads to decreased transverse relaxation rates and consequently narrower NMR lines, improving spectral resolution and sensitivity, especially in multidimensional NMR experiments nih.govnih.govresearchgate.netutoronto.ca. This is particularly beneficial for studying larger RNA molecules where spectral overlap is a significant challenge nih.gov.

¹H Relaxation Dispersion (RD) NMR spectroscopy is a technique used to study conformational dynamics occurring in the micro- to millisecond timescale. Site-specific deuterium labeling, including at the C5 position of this compound within RNA, is crucial for applying ¹H RD NMR to study RNA dynamics guidetopharmacology.orgresearchgate.netjove.comresearchgate.net. Deuteration of vicinal protons eliminates or minimizes homonuclear ¹H-¹H scalar couplings, which can otherwise introduce artifacts and complicate the interpretation of ¹H RD profiles researchgate.netresearchgate.netnih.gov. By using specifically deuterated and ¹³C-labeled ribonucleotides, researchers can create isolated ¹H-¹³C spin pairs, allowing ¹H RD experiments to accurately report on the chemical exchange processes in RNA researchgate.netresearchgate.net. This approach has been successfully applied to study the dynamics of labeled RNA molecules, providing information on exchange rates and excited state populations researchgate.netresearchgate.net.

Application of Deuterium in NMR for Reduced Spectral Complexity and Line-widths

Mass Spectrometry (MS) Analysis of this compound-5-d

Mass Spectrometry is a complementary technique to NMR for characterizing this compound-5-d. MS provides information about the molecular weight and fragmentation pattern of the compound, which can confirm the successful incorporation of deuterium and provide insights into its structural integrity. The mass spectrum of this compound-5-d would show a molecular ion peak at a mass-to-charge ratio (m/z) one unit higher than that of unlabeled this compound due to the substitution of a hydrogen (¹H, mass ~1.0078 amu) with a deuterium (²H, mass ~2.0141 amu) at the C5 position. For unlabeled this compound (C₄H₄N₂O₂), the monoisotopic mass is approximately 112.027 Da uni.lu. Thus, this compound-5-d (C₄H₃DN₂O₂) would have a monoisotopic mass of approximately 113.033 Da.

Mass spectrometry has been used to study this compound and its derivatives, including the analysis of tautomerism in the gas phase conicet.gov.ar. Fragmentation pathways observed in the mass spectra can provide structural information conicet.gov.ar. For this compound-5-d, the fragmentation pattern would be expected to be similar to that of unlabeled this compound, but with shifts in the m/z values of fragments containing the C5 position due to the presence of deuterium. Studies on uridine-d₅ (presumably labeled at multiple positions, including C5) have shown a parent peak at m/z 249, compared to m/z 244 for unlabeled uridine, demonstrating the mass shift associated with deuterium incorporation hellers.com. LC-MS/MS methods have also been developed for the analysis of this compound and related compounds in biological samples researchgate.net.

Fragmentation Pathways and Collision-Induced Dissociation (CID) Studies of Deuterated this compound

Collision-Induced Dissociation (CID) coupled with mass spectrometry is widely used to study the fragmentation pathways of molecules. By analyzing the fragment ions produced upon collision, insights into the molecule's structure and bond strengths can be gained. Studies on deuterated this compound have been instrumental in understanding these fragmentation processes.

CID of protonated pyrimidine (B1678525) bases, including this compound, typically proceeds through major pathways involving the elimination of NH₃ (or ND₃), loss of H₂O (or D₂O), and elimination of HNCO (or DNCO). nih.gov Specifically, studies using multi-photon ionization (MPI) of deuterated this compound have helped identify fragment ions and propose potential ring-opening mechanisms in the electronically excited neutral molecule. open.ac.uk For instance, a fragment ion observed at m/z 84 from this compound was identified as C₃H₄N₂O⁺ (this compound⁺ less CO) through measurements on deuterated this compound (dominantly C₄D₄N₂O₂). open.ac.uk This finding is consistent with a theoretically predicted ring-opening process. open.ac.uk

The fragmentation of this compound cations has also been investigated using DFT calculations to assign fragments observed in ionization mass spectra obtained after collision experiments. researchgate.net These studies show that the HNCO/NCO fragment elimination is a main feature of the fragmentation. researchgate.net Possible fragmentation pathways for positron ionization mass spectra of nucleic acid bases consider primary fragments formed upon similar ring cleavages observed in electron impact mass spectra. researchgate.net For this compound, a primary fragment [NCHCH₂CO]⁺ (69 Da) is observed, with secondary fragments appearing at 41 Da (CH₂CNH⁺), 42 Da (CH₂CO⁺), and 28 Da (HNCH⁺). researchgate.net HNCO loss from this compound⁺ is understood to proceed via cleavage of the N₃-C₄ and N₁-C₂ bonds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

LC-MS and GC-MS are powerful hyphenated techniques used for the separation, identification, and quantification of compounds in complex mixtures. These methods are widely applied in the analysis of nucleobases and their derivatives, including deuterated forms like this compound-5-d.

LC-MS/MS methods have been developed for the simultaneous analysis of this compound and its related compounds in biological samples, such as human plasma. researchgate.netphenomenex.comnih.gov These methods are crucial for applications like therapeutic drug monitoring and toxicity prediction, particularly in the context of fluoropyrimidine chemotherapy where this compound levels can be indicative of enzyme activity. researchgate.netnih.gov While these studies primarily focus on non-deuterated this compound and its metabolites, the principles and methodologies are directly applicable to the analysis of this compound-5-d. LC-MS/MS provides high sensitivity and specificity, allowing for the detection and measurement of this compound derivatives even at low concentrations. mtoz-biolabs.com GC-MS has also been used for the determination of dihydrothis compound (B119008) in urine. mdpi.com The use of deuterated internal standards, such as this compound-5-d, is common practice in LC-MS and GC-MS assays to improve the accuracy and reliability of quantification by compensating for matrix effects and variations in sample processing.

Theoretical and Computational Spectroscopic Studies

Theoretical and computational methods, particularly Density Functional Theory (DFT), are indispensable for complementing experimental spectroscopic data and gaining deeper insights into the molecular properties of this compound-5-d.

Density Functional Theory (DFT) Modeling of NMR Parameters and Molecular Structures

DFT calculations are extensively used to model molecular structures and predict spectroscopic parameters, including NMR chemical shifts. This is particularly valuable for understanding the electronic environment of atoms and confirming proposed structures.

DFT modeling has been applied to study the structural, energetic, and NMR parameters of this compound and its derivatives. nih.govresearchgate.net These calculations can predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to validate theoretical models and confirm molecular structures. researchgate.netresearchgate.netmdpi.comnih.gov For instance, DFT calculations have been performed to determine the optimized geometric parameters of this compound derivatives in the ground state. nih.gov The calculated bond lengths and angles show good agreement with experimental parameters for this compound. nih.gov

The synergy between NMR spectroscopy and DFT calculations is a powerful approach for structure elucidation. mdpi.com DFT calculations of chemical shifts can be extremely useful in confirming proposed structures. mdpi.com Different functionals and basis sets can be tested to find the best agreement between calculated and experimental NMR parameters. mdpi.com While specific DFT calculations for the NMR parameters of this compound-5-d are not detailed in the provided text, the methodology applied to this compound and other derivatives is directly transferable. Deuterium substitution affects the electronic distribution and vibrational modes, which in turn influence NMR shielding constants and thus chemical shifts. DFT can model these effects, aiding in the assignment of peaks in the NMR spectra of this compound-5-d.

Quantum Chemical Calculations for Tautomeric Equilibria and Stability

This compound can exist in various tautomeric forms, and their relative stability and interconversion are crucial aspects of its chemistry. Quantum chemical calculations, including DFT, are widely used to investigate these tautomeric equilibria and determine the most stable forms in different environments.

Quantum-chemical calculations, such as those using AM1 and DFT methods, have been carried out to study the tautomeric structures and their relative Gibbs energies for neutral this compound isomers in vacuo. mdpi.com These calculations show significant differences in the stability of different tautomers. mdpi.com DFT studies have also investigated the tautomeric stability, equilibrium, and resonance of this compound derivatives. jocpr.com The amide tautomer (lactam structure) is generally considered the most common form of this compound, and these tautomeric forms are predominant at pH 7. jocpr.com

Investigating factors that affect the tautomeric equilibria of this compound is a relevant research topic. nih.gov Quantum chemical DFT calculations have been performed to study the relative stabilities of different this compound tautomers. nih.gov These studies can assess the influence of intramolecular interactions and solvation on tautomeric preferences. nih.gov For example, solvation did not significantly change the tautomeric preferences of this compound in one study, although the formation of intramolecular hydrogen bonds in substituted derivatives could stabilize less common tautomers. nih.gov Quantum chemical calculations have also been applied to model the tautomeric equilibria of modified anionic nucleic acid bases. arkat-usa.org

Applications of Uracil 5 D in Metabolic and Biochemical Pathway Elucidation

Stable Isotope Tracing and Metabolic Flux Analysis (MFA)

Stable isotope tracing with Uracil-5-d allows for the detailed analysis of metabolic fluxes, providing both quantitative and qualitative information about the rates and routes of metabolite interconversion.

Quantitative and Qualitative Assessment of Metabolite Flux using this compound-5-d

This compound-5-d can be used in metabolic labeling experiments to quantitatively and qualitatively assess metabolite flux. By introducing this compound-5-d into a biological system, researchers can track the incorporation of the deuterium (B1214612) label into downstream metabolites. The presence and abundance of the deuterium label in various compounds, typically measured by mass spectrometry, provide information about the metabolic pathways that are active and the rate at which metabolites flow through these pathways. This approach allows for the determination of flux distributions, identifying key metabolic bottlenecks and alternative routes.

Elucidation of Pyrimidine (B1678525) Salvage and De Novo Biosynthesis Pathways

This compound-5-d is particularly useful in distinguishing and elucidating the pyrimidine salvage and de novo biosynthesis pathways. The de novo pathway synthesizes pyrimidines from simple precursors, while the salvage pathway recycles pre-formed bases and nucleosides. thesciencenotes.com In the pyrimidine salvage pathway, This compound (B121893) can be converted to uridine (B1682114) and then to uridine monophosphate (UMP), or directly condensed with phosphoribosyl pyrophosphate (PRPP) to form UMP catalyzed by this compound phosphoribosyltransferase (UPRT). nih.govahajournals.org By providing this compound-5-d to cells, researchers can specifically label the salvage pathway. Tracking the deuterium label into UMP, uridine diphosphate (B83284) (UDP), uridine triphosphate (UTP), and subsequently into RNA, allows for the assessment of the activity of the salvage pathway relative to the de novo pathway. wikipedia.org Studies in organisms like Lactobacillus plantarum have utilized labeled this compound to demonstrate the dependence of the this compound salvage pathway on specific genes like upp (encoding UPRT) and pyrP (encoding a this compound transporter). nih.gov In plants like Arabidopsis, experiments with labeled this compound and uridine have shown that uridine is salvaged much more efficiently than this compound. nih.gov

Tracking this compound Incorporation and Degradation Pathways

This compound-5-d can be used to track the incorporation of this compound into nucleic acids (primarily RNA) and its subsequent degradation pathways. Once incorporated, the labeled this compound becomes part of the RNA molecule. As RNA is turned over, the labeled this compound is released and can enter degradation pathways. Monitoring the fate of the deuterium label in various degradation products provides insights into the mechanisms and rates of RNA turnover and this compound catabolism. This is crucial for understanding the dynamics of RNA metabolism and nucleotide pool homeostasis.

Enzymatic Reaction Mechanism Studies using this compound-5-d as a Probe

This compound-5-d can serve as a probe to investigate the mechanisms of enzymes that interact with this compound or its derivatives, particularly those involving modifications at the C5 position.

Investigation of DNA Methyltransferase (DNMT1) Catalysis and Transition States at C5 Position

DNA methyltransferases (DNMTs), particularly DNMT1, catalyze the transfer of a methyl group to the C5 position of cytosine in DNA, forming 5-methylcytosine. frontiersin.orgplos.org While this compound-5-d is not a direct substrate for methylation, studies on the mechanism of related enzymes and the use of modified substrates provide context. The catalytic mechanism of C5-methyltransferases involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the C5 of cytosine. plos.org This process involves an attack on the C6 of cytosine by a cysteine residue in the enzyme, followed by methyl transfer to C5 and elimination of the hydrogen at C5. researchgate.net The use of isotopically labeled substrates, such as those with deuterium at the C5 position, can provide insights into the transition state of the methylation reaction through kinetic isotope effects. Studies investigating the transition state structure of human DNMT1 have utilized kinetic isotope effects to understand the bond formation and cleavage events at the C5 and C6 positions of cytosine during methylation. pnas.org Although these studies primarily focus on cytosine methylation, the principles of using isotopes to probe catalytic mechanisms at the C5 position are directly relevant to how this compound-5-d could be applied to enzymes acting on this compound.

Pseudouridylation Reaction Monitoring via Deuterium Exchange and Mass Shift

Pseudouridylation is a post-transcriptional modification where a uridine residue in RNA is isomerized to pseudouridine (B1679824) (Ψ). nih.govfrontiersin.org This reaction involves breaking the N1-C1' glycosidic bond and forming a new C5-C1' carbon-carbon bond. frontiersin.orgportlandpress.com this compound-5,6-d2 (deuterium at positions 5 and 6 of this compound) has been used to monitor pseudouridylation reactions via deuterium exchange and mass shift. acs.orgnih.govresearchgate.net When uridine-5,6-d2 (B1140934) is incorporated into RNA, the pseudouridylation reaction catalyzed by pseudouridine synthase results in the exchange of the deuterium at the C5 position of this compound with a hydrogen from the solvent (H2O). acs.orgnih.govresearchgate.net This exchange causes a mass shift of -1 Da, which can be detected using mass spectrometry. acs.orgnih.govresearchgate.net This mass difference allows for the identification and mapping of pseudouridine sites in RNA. acs.orgnih.govnih.gov This method has been successfully applied to identify pseudouridines in various cellular RNAs, including ribosomal RNAs. acs.orgnih.gov

Studies on this compound Phosphoribosyltransferase (UPRT) Activity and Substrate Specificity

This compound phosphoribosyltransferase (UPRT) is a key enzyme in the pyrimidine salvage pathway, catalyzing the conversion of this compound and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to uridine 5'-monophosphate (UMP) and pyrophosphate (PPi). researchgate.netplos.orgnih.gov UMP is a crucial precursor for all pyrimidine nucleotides. plos.orgnih.gov Studies utilizing isotopically labeled this compound, such as this compound-5-d, can help investigate the activity and substrate specificity of UPRT from various organisms.

Research on Mycobacterium tuberculosis UPRT (MtUPRT) has shown that this enzyme is specific for this compound. plos.orgnih.govresearchgate.net Initial velocity and isothermal titration calorimetry studies suggest that MtUPRT follows a sequential ordered mechanism where PRPP binds first, followed by this compound. plos.orgresearchgate.net The products are then released in the order of PPi followed by UMP. plos.orgresearchgate.net While these studies primarily used unlabeled this compound, the principles established regarding substrate specificity and reaction mechanism lay the groundwork for using this compound-5-d to precisely track the this compound moiety during the enzymatic conversion by UPRT and potentially differentiate between different metabolic fates of this compound.

UPRTs from different organisms can exhibit varying oligomeric states and regulatory mechanisms. For example, Toxoplasma gondii UPRT functions as a dimer in solution, becoming a tetramer in the presence of GTP, which allosterically activates the enzyme. researchgate.netuniprot.org E. coli UPRT can exist as a dimer or trimer, forming a pentamer or hexamer in the presence of ligands like PRPP and GTP. researchgate.net Using this compound-5-d in kinetic studies with UPRTs from diverse species could provide detailed insights into how the enzyme's structure and regulatory state influence the processing of the this compound substrate.

Analysis of C5-Uracil Methylation Mechanisms by Various Enzyme Families

The methylation of this compound at the C5 position to form 5-methylthis compound (m5U) is a fundamental modification found in nucleic acids, essential for processes like DNA synthesis and RNA function. nih.govmdpi.comnih.govnih.gov This methylation is catalyzed by at least four distinct enzyme families that have evolved different chemical mechanisms to achieve the same outcome. nih.govmdpi.comnih.govresearchgate.net this compound-5-d is a valuable tool for studying these mechanisms, as the fate of the deuterium atom at the C5 position can reveal details about the reaction pathway.

One well-studied enzyme family involved in C5-uracil methylation is thymidylate synthase (ThyA), which catalyzes the conversion of dUMP to dTMP. nih.govnih.gov ThyA uses N5,N10-methylenetetrahydrofolate as a methyl donor and a conserved cysteine residue to activate the C6 position of dUMP, facilitating the transfer of a methylene (B1212753) group to C5. nih.gov The subsequent removal of the proton at C5 is a critical step in the formation of the methyl group. nih.gov Using this compound-5-d in such studies allows researchers to track whether the deuterium at C5 is retained or lost during the methylation reaction, providing direct evidence for the involvement of C-H bond cleavage at this position.

Another family of enzymes catalyzes the formation of m5U in RNA, such as tRNA and rRNA. nih.govnih.gov These include SAM-dependent RNA methyltransferases and folate/FAD-dependent tRNA methyltransferases. nih.govnih.gov While the exact mechanisms vary, they all result in the addition of a methyl group to the C5 position of this compound. nih.govmdpi.comnih.gov Studies using this compound-5-d can help differentiate between mechanisms that involve direct methyl transfer and those that might involve intermediates where the C5 hydrogen (or deuterium) is abstracted. The retention or loss of deuterium at C5 in the methylated product can provide crucial evidence to support or refute proposed catalytic mechanisms.

The diversity of C5-uracil methylation mechanisms across different enzyme families and organisms highlights the convergent evolution of this essential biochemical transformation. nih.govmdpi.comnih.gov Applying this compound-5-d in mechanistic studies of these varied enzymes can provide a clearer picture of the chemical strategies employed to methylate the C5 position of this compound.

Studies of Nucleic Acid Modifications and Dynamics

This compound-5-d is also instrumental in investigating post-transcriptional modifications of RNA and the dynamic behavior of this compound within nucleic acid structures.

Direct Determination of Pseudouridine (Ψ) in Cellular RNA

Pseudouridine (Ψ) is a prevalent post-transcriptional modification in RNA, an isomer of uridine where the this compound base is attached to the ribose sugar via a carbon-carbon bond at the C5 position of this compound, instead of the typical nitrogen-carbon bond at N1. nih.govwikipedia.org This isomerization is catalyzed by pseudouridine synthases. researchgate.netacs.org Pseudouridylation is considered a "mass-silent" modification when using standard mass spectrometry, as uridine and pseudouridine have the same nominal mass. researchgate.netacs.orgnih.gov

Stable isotope labeling with deuterium, specifically using uridine-5,6-D2, has been developed as a mass spectrometry-based technique for the direct determination of pseudouridine in cellular RNA. researchgate.netacs.orgnih.govacs.org While this involves uridine labeled at both C5 and C6, the principle relies on the pseudouridylation reaction causing an exchange of the deuterium at the C5 of the this compound moiety with a hydrogen from the solvent (H2O). researchgate.netacs.orgnih.govacs.org This exchange results in a -1 Da mass shift in the pseudouridine relative to the labeled uridine, allowing for its detection and quantification by mass spectrometry. researchgate.netacs.orgnih.govacs.org Although this compound-5-d itself (without the ribose) is not directly incorporated into RNA in this manner, studies using uridine labeled at the C5 position with deuterium demonstrate the utility of deuterium at this specific position for tracing the pseudouridylation reaction and determining Ψ sites in RNA. This highlights the potential of this compound-5-d as a precursor for synthesizing labeled uridine analogs used in such investigations.

Analysis of Nuclear RNA Metabolism and Processing using Labeled Analogs

Investigating the complex processes of nuclear RNA metabolism and processing, including transcription, splicing, and modification, often relies on the use of labeled nucleoside analogs to trace RNA synthesis and maturation. While the search results did not specifically detail the direct use of this compound-5-d for analyzing nuclear RNA metabolism, the broader application of deuterium-labeled this compound derivatives in RNA studies is evident in the context of pseudouridine determination. researchgate.netacs.orgnih.govacs.org

Metabolic labeling of cells with isotopically labeled precursors, followed by analysis of different RNA fractions, is a standard approach to study RNA synthesis and turnover. Using this compound-5-d as a precursor for de novo pyrimidine synthesis would lead to the incorporation of deuterium-labeled this compound into various RNA species, including nuclear RNAs. Subsequent isolation and analysis of nuclear RNA fractions by techniques like mass spectrometry could allow researchers to track the synthesis rates, processing pathways, and potential modifications of these RNAs. The deuterium label provides a distinct mass tag that can be used to distinguish newly synthesized or processed RNA from pre-existing molecules. This approach could be applied to study the kinetics of nuclear RNA processing, the efficiency of splicing, and the turnover rates of specific nuclear RNA species.

Elucidating Drug Metabolism Pathways of this compound Analogs

This compound analogs are used as therapeutic agents, particularly in cancer chemotherapy. Understanding their metabolic pathways is crucial for optimizing their efficacy and minimizing toxicity. This compound-5-d can be a valuable tool in elucidating the metabolism of these drug analogs.

For example, 5-fluorothis compound (B62378) (5-FU) is a widely used anticancer drug that is a structural analog of this compound. nih.gov 5-FU is a prodrug that is converted to active metabolites that interfere with DNA synthesis and RNA function. nih.gov The metabolism of 5-FU involves several enzymatic steps, including phosphoribosylation by UPRT and subsequent conversions to nucleotides. nih.gov

Studies using isotopically labeled 5-FU have been instrumental in understanding its metabolic fate in cells and organisms. Similarly, using this compound-5-d alongside unlabeled or differently labeled this compound analogs could help researchers track the specific transformations of the this compound core within the drug molecule. By administering this compound-5-d and analyzing the resulting metabolites using mass spectrometry, researchers can identify the enzymes involved in the metabolic conversions, determine the rates of these reactions, and map the complete metabolic profile of the this compound analog. This is particularly useful for understanding how the this compound moiety is processed, incorporated into nucleic acids, or catabolized.

Furthermore, some this compound analogs may be substrates for the same enzymes that metabolize endogenous this compound, such as dihydropyrimidine (B8664642) dehydrogenase (DPD), which is involved in the catabolism of this compound. Using this compound-5-d can help distinguish the metabolism of the exogenous drug analog from the endogenous this compound metabolism, providing a clearer picture of how the drug is processed. This information is vital for predicting drug efficacy, identifying potential drug interactions, and understanding the mechanisms of drug resistance.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 1174 |

| This compound-5-d | Not readily available in standard PubChem searches for the specifically labeled compound, typically identified by structure or related entries. Isotope-labeled compounds often have specific vendor catalog numbers or appear in specialized databases. |

| Pseudouridine (Ψ) | 15047 |

| Uridine | 6029 |

| Uridine-5,6-D2 | Not readily available in standard PubChem searches for the specifically labeled compound. |

| 5-Fluorothis compound (5-FU) | 3385 |

| PRPP | 604 |

| UMP | 603 |

| PPi | 1119 |

| dUMP | 607 |

| dTMP | 605 |

| Cytosine | 597 |

| Thymine (B56734) | 1135 |

| Adenine (B156593) | 190 |

| Guanine | 691 |

| N5,N10-methylenetetrahydrofolate | 5281369 |

| S-adenosylmethionine (SAM) | 3475 |

| Dihydrothis compound (B119008) | 649 |

Note: PubChem CIDs for specific isotope-labeled compounds like this compound-5-d and Uridine-5,6-D2 are not always listed as distinct entries in the main PubChem database but are often represented by the parent compound with isotopic information provided elsewhere or through specialized vendor databases. The CID for the unlabeled parent compound (this compound or Uridine) is provided where the labeled version was discussed in the context of its parent structure.##

This compound-5-d, a stable isotope-labeled variant of this compound featuring a deuterium atom at the C5 position, serves as a powerful tool in the investigation of diverse biochemical and metabolic processes. The incorporation of deuterium provides a unique isotopic signature that enables researchers to trace the compound's fate through complex biological pathways, offering invaluable insights into reaction mechanisms, enzyme kinetics, and metabolic flux. This article explores the specific applications of this compound-5-d within the framework of metabolic and biochemical pathway elucidation, strictly adhering to the outlined areas of research.

The utility of this compound-5-d in deciphering metabolic and biochemical pathways stems from its ability to act as a traceable analog of natural this compound. By introducing this labeled compound into biological systems, researchers can follow its transformation and incorporation into various biomolecules, thereby mapping the pathways involved and understanding the enzymatic activities that govern these processes.

Studies on this compound Phosphoribosyltransferase (UPRT) Activity and Substrate Specificity

This compound phosphoribosyltransferase (UPRT) plays a critical role in the pyrimidine salvage pathway, catalyzing the conversion of this compound and 5-phosphoribosyl-α-1-pyrophosphate (PRPP) into uridine 5'-monophosphate (UMP) and pyrophosphate (PPi). researchgate.netplos.orgnih.gov This reaction is a fundamental step in providing UMP, a precursor for all downstream pyrimidine nucleotides. plos.orgnih.gov Isotopic variants like this compound-5-d are instrumental in dissecting the catalytic mechanisms and substrate preferences of UPRT enzymes from different biological sources.

Investigations into Mycobacterium tuberculosis UPRT (MtUPRT) have demonstrated its high specificity for this compound. plos.orgnih.govresearchgate.net Kinetic and thermodynamic studies on MtUPRT suggest an ordered sequential mechanism where PRPP binding precedes that of this compound, and the products are released in the order of PPi followed by UMP. plos.orgresearchgate.net While these studies primarily utilized unlabeled substrates, the established mechanistic framework provides a basis for employing this compound-5-d to precisely monitor the fate of the this compound moiety during its conversion by UPRT and to differentiate its metabolic channeling.

The oligomeric state and regulation of UPRT can vary across species. For instance, Toxoplasma gondii UPRT exists as a dimer that transitions to an allosterically activated tetramer upon binding GTP. researchgate.netuniprot.org E. coli UPRT can form dimers or trimers, assembling into pentamers or hexamers in the presence of ligands such as PRPP and GTP. researchgate.net Applying this compound-5-d in kinetic and binding studies with UPRTs from diverse organisms could reveal how structural and regulatory differences impact the enzyme's interaction with and processing of the this compound substrate.

Analysis of C5-Uracil Methylation Mechanisms by Various Enzyme Families

The methylation of this compound at the C5 position, yielding 5-methylthis compound (m5U), is a ubiquitous modification in nucleic acids vital for processes ranging from DNA synthesis to RNA function. nih.govmdpi.comnih.govnih.gov This modification is catalyzed by at least four evolutionarily distinct enzyme families employing diverse chemical strategies. nih.govmdpi.comnih.govresearchgate.net this compound-5-d is a valuable probe for elucidating these varied mechanisms, as the fate of the deuterium at C5 can provide direct evidence about the reaction pathway.

Thymidylate synthase (ThyA), an enzyme involved in the conversion of dUMP to dTMP, is a prime example of a C5-uracil methyltransferase. nih.govnih.gov ThyA utilizes N5,N10-methylenetetrahydrofolate as a methyl donor and employs a conserved cysteine residue to activate the C6 position of dUMP, facilitating methylene transfer to C5. nih.gov The subsequent removal of the C5 proton is crucial for methyl group formation. nih.gov Studies using this compound-5-d can determine if the deuterium at C5 is retained or lost during this process, directly indicating whether C-H bond cleavage occurs at this position.

Methylation of this compound also occurs in RNA, specifically in tRNA and rRNA, catalyzed by enzymes like SAM-dependent RNA methyltransferases and folate/FAD-dependent tRNA methyltransferases. nih.govnih.gov Despite mechanistic differences, these enzymes all result in the addition of a methyl group to the C5 of this compound. nih.govmdpi.comnih.gov Employing this compound-5-d in mechanistic investigations of these enzymes can help distinguish between direct methyl transfer and mechanisms involving intermediates where the C5 hydrogen (or deuterium) is abstracted. The presence or absence of deuterium at C5 in the methylated product offers critical evidence for proposed catalytic mechanisms.

The existence of multiple enzyme families catalyzing C5-uracil methylation underscores the convergent evolution of this essential biochemical reaction. nih.govmdpi.comnih.gov Studies utilizing this compound-5-d can provide detailed insights into the specific chemical strategies employed by these diverse enzymes to achieve C5 methylation of this compound.

Studies of Nucleic Acid Modifications and Dynamics

This compound-5-d is also a powerful tool for investigating post-transcriptional RNA modifications and the dynamic behavior of this compound within nucleic acid structures.

Direct Determination of Pseudouridine (Ψ) in Cellular RNA

Pseudouridine (Ψ) is a widespread post-transcriptional modification in RNA, an isomer of uridine formed by the isomerization of uridine catalyzed by pseudouridine synthases. nih.govwikipedia.orgresearchgate.netacs.org In pseudouridine, the this compound base is connected to the ribose sugar via a carbon-carbon bond at the C5 position of this compound, unlike the standard nitrogen-carbon linkage at N1 in uridine. nih.govwikipedia.org Pseudouridylation is often referred to as a "mass-silent" modification in conventional mass spectrometry due to uridine and pseudouridine having the same nominal mass. researchgate.netacs.orgnih.gov

To overcome this limitation, mass spectrometry-based techniques employing stable isotope labeling, such as with uridine-5,6-D2, have been developed for the direct detection and quantification of pseudouridine in cellular RNA. researchgate.netacs.orgnih.govacs.org This method leverages the fact that during pseudouridylation, the deuterium atom at the C5 position of the this compound moiety in labeled uridine is exchanged with a hydrogen from the surrounding water. researchgate.netacs.orgnih.govacs.org This exchange results in a characteristic -1 Da mass shift in the pseudouridine compared to the labeled uridine, allowing for its identification and quantification by mass spectrometry. researchgate.netacs.orgnih.govacs.org While this compound-5-d itself (without the ribose) is not directly incorporated into RNA in this context, its potential as a precursor for synthesizing labeled uridine analogs used in these studies highlights the significance of deuterium at the C5 position for tracing the pseudouridylation reaction and mapping Ψ sites in RNA.

Analysis of Nuclear RNA Metabolism and Processing using Labeled Analogs

The study of intricate nuclear RNA metabolic and processing events, including transcription, splicing, and modification, often relies on the use of labeled nucleoside analogs to track RNA synthesis and maturation. While the search results did not specifically detail the direct use of this compound-5-d for analyzing nuclear RNA metabolism, the broader application of deuterium-labeled this compound derivatives in RNA research is evident in the context of pseudouridine determination. researchgate.netacs.orgnih.govacs.org

Metabolic labeling of cells with isotopically labeled precursors, followed by the isolation and analysis of different RNA fractions, is a standard approach for studying RNA synthesis and turnover. Utilizing this compound-5-d as a precursor for de novo pyrimidine synthesis would lead to the incorporation of deuterium-labeled this compound into various RNA species, including those found in the nucleus. Subsequent analysis of nuclear RNA fractions using techniques such as mass spectrometry could enable researchers to track synthesis rates, processing pathways, and potential modifications of these RNAs. The deuterium label serves as a distinct mass tag that allows for the differentiation of newly synthesized or processed RNA molecules from pre-existing ones. This approach could be applied to investigate the kinetics of nuclear RNA processing, the efficiency of splicing, and the turnover rates of specific nuclear RNA species.

Elucidating Drug Metabolism Pathways of this compound Analogs

This compound analogs are employed as therapeutic agents, particularly in the treatment of cancer. A comprehensive understanding of their metabolic pathways is essential for optimizing their therapeutic efficacy and minimizing adverse effects. This compound-5-d can serve as a valuable tool in the elucidation of the metabolic fate of these drug analogs.

A prominent example is 5-fluorothis compound (5-FU), a widely used anticancer drug and a structural analog of this compound. nih.gov 5-FU is a prodrug that undergoes intracellular conversion to active metabolites that disrupt DNA synthesis and RNA function. nih.gov The metabolism of 5-FU involves several enzymatic steps, including phosphoribosylation catalyzed by UPRT and subsequent transformations into nucleotide species. nih.gov

Studies employing isotopically labeled 5-FU have been crucial in understanding its metabolic disposition in biological systems. Similarly, the use of this compound-5-d in conjunction with unlabeled or differentially labeled this compound analogs can assist researchers in tracking the specific transformations of the this compound core within the drug molecule. By administering this compound-5-d and analyzing the resulting metabolites using mass spectrometry, researchers can identify the enzymes responsible for metabolic conversions, quantify reaction rates, and delineate the complete metabolic profile of the this compound analog. This approach is particularly useful for understanding how the this compound moiety is processed, incorporated into nucleic acids, or subjected to catabolism.

Furthermore, some this compound analogs may serve as substrates for enzymes involved in the metabolism of endogenous this compound, such as dihydropyrimidine dehydrogenase (DPD), a key enzyme in this compound catabolism. Using this compound-5-d can help distinguish the metabolism of the exogenous drug analog from that of endogenous this compound, providing a clearer understanding of the drug's processing. This information is critical for predicting drug efficacy, identifying potential drug-drug interactions, and understanding mechanisms of drug resistance.

Uracil 5 D in Analytical Biochemistry and Quantitative Research

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled analogues of analytes as internal standards. The principle relies on the fact that the labeled standard behaves chemically identically to the endogenous analyte but can be distinguished by mass spectrometry due to its different mass. By adding a known amount of the labeled standard (such as Uracil-5-d) to a sample, the ratio of the analyte to the standard can be accurately measured by mass spectrometry. This ratio, combined with the known amount of added standard, allows for precise determination of the original analyte concentration, compensating for sample preparation losses and matrix effects. imreblank.ch

This compound-5-d serves as an ideal internal standard for quantifying This compound (B121893) and its metabolic products because its chemical properties are virtually identical to those of unlabeled this compound, ensuring it undergoes similar extraction, chromatographic separation, and ionization processes.

Development of LC-MS/MS Methods for this compound and Metabolites using this compound-5-d as Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific quantification of small molecules in biological samples. The integration of this compound-5-d as an internal standard in LC-MS/MS methods significantly enhances the accuracy and precision of this compound and metabolite quantification. researchgate.net

Several studies have reported the development and validation of LC-MS/MS methods for the simultaneous determination of this compound and its related compounds in biological fluids like plasma and urine, often employing stable isotope-labeled internal standards. While some methods might use other labeled forms like 15N2-uracil or 13C-labeled this compound and its metabolites nih.govbevital.no, the principle remains the same: the labeled internal standard corrects for variations throughout the analytical process. These methods are crucial for applications such as phenotyping this compound metabolism, which can be indicative of the activity of enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD). researchgate.netnih.govdntb.gov.ua Accurate quantification of this compound is particularly relevant in clinical settings, for instance, in predicting toxicity in patients undergoing chemotherapy with fluoropyrimidines, which are metabolized by DPD. researchgate.netdntb.gov.uajournalononcology.org

A typical LC-MS/MS method using a labeled internal standard involves sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation to resolve the analyte from the matrix components, and detection by tandem mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. researchgate.netnih.govdntb.gov.ua The mass transitions specific to both the unlabeled analyte and the labeled internal standard (e.g., this compound and this compound-5-d) are monitored, and the ratio of their peak areas is used for quantification against a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the labeled internal standard.

While specific data tables for methods using this compound-5-d were not directly found in the provided snippets, such studies typically present data demonstrating method validation parameters, including:

Calibration Curve Linearity: Showing the linear relationship between the analyte concentration and the peak area ratio (analyte/internal standard).

Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably quantified with acceptable accuracy and precision. researchgate.net

Accuracy and Precision: Demonstrating the closeness of measured values to the true value and the reproducibility of the measurements, respectively, often assessed at different concentration levels (e.g., using quality control samples). researchgate.net

Matrix Effects: Evaluating the influence of the biological matrix on the ionization efficiency of the analyte and internal standard.

Recovery: Assessing the efficiency of the sample preparation method.

Note: If specific experimental data from a study utilizing this compound-5-d in an LC-MS/MS method were provided, interactive data tables illustrating these validation parameters or presenting quantification results from biological samples would be generated here.

Quantification of Oxidative DNA Damage Products (e.g., 5-Hydroxymethylthis compound (B14597), 5-Formylthis compound)

Oxidative stress can lead to damage to DNA bases, resulting in modified nucleobases such as 5-hydroxymethylthis compound (5-hmU) and 5-formylthis compound (B14596) (5-fU), which are products of thymine (B56734) oxidation. springernature.comoup.com Accurate quantification of these modified bases is crucial for assessing the extent of oxidative DNA damage, which is implicated in aging and various diseases, including cancer. nih.gov

Isotope dilution mass spectrometry, often coupled with gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS, is considered a reliable method for quantifying these oxidative DNA damage products. springernature.comacs.orgacs.orgacs.org The use of isotopically labeled internal standards, such as deuterium-labeled 5-hydroxymethylthis compound or 5-formylthis compound (which could potentially be synthesized from labeled this compound precursors like this compound-5-d), is essential to minimize artifacts and ensure accurate quantification. springernature.comoup.comacs.orgscispace.com Sample preparation for the analysis of these modified bases from DNA typically involves DNA hydrolysis (acid or enzymatic) followed by derivatization (for GC-MS) or direct analysis by LC-MS/MS. springernature.comacs.org Labeled internal standards are added at an early stage of the sample preparation process to account for potential losses or modifications during hydrolysis, extraction, and derivatization steps. acs.org

Studies have employed IDMS with GC-MS or LC-MS/MS to quantify 5-hydroxymethylthis compound and 5-formylthis compound in DNA samples. springernature.comacs.orgacs.orgacs.org These methods are highly sensitive and specific, allowing for the detection and quantification of these low-abundance DNA modifications. springernature.com The use of labeled internal standards helps to correct for variations in hydrolysis efficiency and potential artifactual formation of oxidized bases during sample processing. oup.comacs.orgscispace.com

Research findings in this area often involve:

Comparing levels of oxidative DNA damage markers in different biological samples or under different conditions (e.g., irradiated cells vs. control cells). acs.org

Evaluating the impact of various factors on the levels of these modified bases.

Assessing the accuracy and reliability of different analytical methods for their quantification. oup.com

Note: If specific quantitative data on 5-hydroxymethylthis compound or 5-formylthis compound levels in DNA, obtained using IDMS with a labeled internal standard related to this compound-5-d, were provided, interactive data tables presenting these results would be generated here.

Mechanistic Insights from Deuteration in Medicinal Chemistry and Biomedical Research

Impact of Deuteration on Drug Metabolism and Pharmacokinetics (Mechanism-focused)

Deuteration can significantly impact drug metabolism and pharmacokinetics by influencing the rate at which metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, process a drug nih.govdovepress.comnih.gov. CYP-mediated oxidation often involves the cleavage of C-H bonds dovepress.com. Replacing a hydrogen with deuterium (B1214612) at a metabolically labile position can slow down this cleavage due to the kinetic isotope effect, thereby reducing the rate of metabolism at that specific site researchgate.netnih.govdovepress.com.

This reduced metabolic rate can lead to an increased half-life and greater systemic exposure of the parent drug researchgate.netdovepress.com. However, the outcome of deuteration is not always straightforward and depends on the specific metabolic pathway and the enzyme involved nih.gov. Deuteration at one site might lead to "metabolic switching," where metabolism is shunted to alternative, non-deuterated positions on the molecule nih.govnih.gov. This can alter the profile of metabolites formed, which may have implications for efficacy and toxicity nih.gov.

In the context of pyrimidines like uracil (B121893), metabolic pathways involve enzymes such as dihydropyrimidine (B8664642) dehydrogenase (DPD), dihydropyrimidinase (DHPase), and β-ureidopropionase (UPB1) oatext.comnih.govpharmgkb.org. This compound is catabolized through a reductive pathway initiated by DPD, which reduces the double bond between C5 and C6 oatext.comnih.gov. Subsequent steps involve ring opening and further breakdown oatext.com. Deuteration at the C5 position, as in this compound-5-d, could potentially influence the rate of this initial DPD-mediated reduction step if the cleavage of the C5-H (or C5-D) bond is involved in the rate-determining step of the enzymatic mechanism. While direct data on this compound-5-d's impact on DPD is not explicitly detailed in the search results, studies on other deuterated compounds and pyrimidine (B1678525) metabolism in general suggest this is a plausible area of impact nih.govnih.gov.

For example, the anticancer drug 5-fluorothis compound (B62378) (5-FU), a this compound analog with fluorine at the C5 position, is also metabolized by DPD, and this catabolism is the main clearance route for 5-FU oatext.compharmgkb.orgnih.gov. This compound itself can competitively inhibit DPD, thus increasing the levels of 5-FU drugbank.comhemonc.org. Deuteration at the C5 position of this compound might affect its interaction with DPD or the rate of its own metabolic breakdown, which could indirectly influence the pharmacokinetics of co-administered drugs metabolized by the same pathway.

Investigating Enzyme-Inhibitor Interactions and Mechanisms of Action for Deuterated Pyrimidines

Deuterium labeling can be a valuable tool for investigating the mechanisms of enzyme action and enzyme-inhibitor interactions, particularly for enzymes that process pyrimidines. Kinetic isotope effects can provide insights into the rate-limiting steps of enzymatic reactions and the nature of the transition state acs.orgresearchgate.net.